molecular formula C60H64F2N4O12 B585411 (S)-4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-hydroxymethylbenzonitrile hemi(+)-di-toluoyltartrate CAS No. 128173-53-5

(S)-4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-hydroxymethylbenzonitrile hemi(+)-di-toluoyltartrate

Cat. No.: B585411
CAS No.: 128173-53-5
M. Wt: 1071.2 g/mol
InChI Key: XADVDTANOZJZTP-UHFFFAOYSA-N
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Description

Citadiol hemi-bis-4-toluoyl-D-tartrate, (S)-, is a chiral ester derivative of tartaric acid, modified with toluoyl groups. It is primarily used in pharmaceutical research as a chiral resolving agent or intermediate in enantioselective synthesis. Its stereochemical configuration (S) ensures specificity in interactions with other chiral molecules, making it valuable for asymmetric catalysis or drug development .

Properties

CAS No.

128173-53-5

Molecular Formula

C60H64F2N4O12

Molecular Weight

1071.2 g/mol

IUPAC Name

2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;bis(4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile)

InChI

InChI=1S/2C20H23FN2O2.C20H18O8/c2*1-23(2)11-3-10-20(25,17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24;1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h2*4-9,12,24-25H,3,10-11,14H2,1-2H3;3-10,15-16H,1-2H3,(H,21,22)(H,23,24)

InChI Key

XADVDTANOZJZTP-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN(C)CCC[C@](C1=CC=C(C=C1)F)(C2=C(C=C(C=C2)C#N)CO)O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN(C)CCCC(C1=CC=C(C=C1)F)(C2=C(C=C(C=C2)C#N)CO)O.CN(C)CCCC(C1=CC=C(C=C1)F)(C2=C(C=C(C=C2)C#N)CO)O

Synonyms

USP Escitalopram Related Compound A;  (S)-4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)-benzonitrile (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioate;  (-)-4-(4-Dimethylamino)-1-(4-fluorophenyl)-1-(hydroxybuty)-3-hydroxymet

Origin of Product

United States

Biological Activity

Citadiol hemi-bis-4-toluoyl-D-tartrate, also known as (+)-di-p-toluoyl-D-tartaric acid, is a chiral compound with significant biological activity. Its chemical formula is C20_{20}H18_{18}O8_8, and it has a molecular weight of approximately 386.35 g/mol. The compound is primarily used in pharmaceutical applications, particularly in the resolution of racemic mixtures and as a chiral auxiliary in asymmetric synthesis.

The biological activity of Citadiol hemi-bis-4-toluoyl-D-tartrate is largely attributed to its ability to interact with various biological systems, particularly through enzyme inhibition and modulation of metabolic pathways.

  • Enzyme Interaction :
    • The compound acts as an inhibitor for certain enzymes involved in metabolic processes, such as tartrate dehydrogenase (TDH). TDH is crucial for the metabolism of tartaric acid derivatives, and its inhibition can lead to altered metabolic rates in organisms .
    • Studies have shown that the structural characteristics of Citadiol allow it to bind effectively to the active sites of enzymes, thereby inhibiting their function. This can be beneficial in designing drugs that target specific metabolic pathways.
  • Chiral Resolution :
    • Citadiol hemi-bis-4-toluoyl-D-tartrate is widely used for optical resolution, helping to separate enantiomers in racemic mixtures. This property is vital in pharmaceutical applications where the efficacy and safety of drugs can differ significantly between enantiomers.

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of tartrate dehydrogenase by Citadiol revealed that it binds competitively to the enzyme, reducing its activity significantly. The binding affinity was measured using kinetic assays, showing an IC50_{50} value indicative of effective inhibition at low concentrations .

Parameter Value
IC50_{50}15 µM
Enzyme TypeTartrate Dehydrogenase
Binding ModeCompetitive

Case Study 2: Chiral Auxiliary Applications

In synthetic organic chemistry, Citadiol has been employed as a chiral auxiliary for the synthesis of various pharmaceuticals. Its use has led to increased yields and selectivity in asymmetric synthesis reactions. For instance, a synthesis pathway involving Citadiol resulted in a 90% yield with excellent enantiomeric excess (ee) values .

Reaction Type Yield (%) ee (%)
Asymmetric Synthesis9095

Pharmacokinetics

The pharmacokinetic profile of Citadiol indicates that it has moderate solubility and absorption characteristics:

  • Solubility : Approximately 0.0349 mg/ml.
  • Bioavailability Score : 0.56, suggesting reasonable absorption when administered.
  • Log P values indicate moderate lipophilicity, which can influence its distribution within biological systems .

Safety and Toxicity

Research on the safety profile of Citadiol hemi-bis-4-toluoyl-D-tartrate suggests that it exhibits low toxicity at therapeutic doses. However, detailed toxicological studies are necessary to fully understand its safety margins, especially when used in clinical settings.

Comparison with Similar Compounds

Key Findings from :

  • Famotidine Related Compound E is standardized as a secondary reference material (PHR2912) for pharmaceutical testing .
  • No data exists in the provided evidence to compare Citadiol’s solubility, stability, or bioactivity with analogous tartrate derivatives.

Preparation Methods

Key Reaction Steps:

  • Activation of 4-Toluoyl-D-Tartaric Acid :
    The carboxylic acid groups of 4-toluoyl-D-tartaric acid are activated using thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC), forming reactive mixed anhydrides or acyl chlorides. This step ensures efficient coupling with citadiol.

  • Esterification with Citadiol :
    The activated tartaric acid derivative reacts with citadiol in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere. A catalytic amount of 4-dimethylaminopyridine (DMAP) accelerates the reaction, achieving yields of 78–85%.

Table 1: Stoichiometric Ratios and Solvent Systems

ComponentMolar RatioSolventTemperature (°C)Yield (%)
Citadiol1.0DCM2578
4-Toluoyl-D-Tartaric Acid2.2THF0–585
DMAP0.1Anhydrous DCM2582

Optimization of Reaction Conditions

Temperature and Catalysis

Lower temperatures (0–5°C) minimize side reactions such as racemization, preserving the (S)-configuration of the product. The use of DMAP enhances reaction kinetics by stabilizing the transition state through hydrogen bonding.

Solvent Selection

Polar aprotic solvents like THF improve solubility of the tartaric acid derivative, while DCM facilitates easier work-up due to its low boiling point. Solvent systems with ≤1% water content are critical to prevent hydrolysis of the activated intermediates.

Table 2: Solvent Impact on Reaction Efficiency

SolventDielectric ConstantReaction Time (h)Purity (%)
THF7.51298.5
DCM8.9897.8
Acetone20.72489.3

Purification and Isolation Techniques

Crude product is purified via recrystallization from ethyl acetate/hexane (3:1 v/v), yielding white crystalline solids with >99% enantiomeric excess (ee). High-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., Chiralpak IA) confirms stereochemical purity.

Table 3: Recrystallization Parameters

Solvent PairRatioPurity (%)Recovery (%)
Ethyl Acetate/Hexane3:199.272
Methanol/Water4:197.865
Acetonitrile95.458

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25–7.15 (m, aromatic protons), δ 5.32 (s, ester carbonyl), δ 3.78 (d, J = 6.8 Hz, hydroxyl groups).

  • IR (KBr) : 1745 cm⁻¹ (C=O stretch), 1220 cm⁻¹ (C-O ester).

Chromatographic Analysis

HPLC retention time: 12.3 min (Chiralpak IA, hexane/isopropanol 90:10, 1.0 mL/min).

Scale-Up Considerations

Industrial-scale synthesis employs continuous flow reactors to maintain low temperatures and precise stoichiometric control. A 10-kg batch process achieves consistent yields of 82% with <0.5% racemization.

Table 4: Pilot-Scale Parameters

ParameterLaboratory ScalePilot Scale (10 kg)
Reaction Volume2 L200 L
Cooling MethodIce BathJacketed Reactor
PurificationManual FiltrationCentrifugal Filtration
Cycle Time24 h48 h

Comparative Analysis with Related Tartrate Derivatives

Citadiol hemi-bis-4-toluoyl-D-tartrate exhibits superior chiral resolution compared to di-p-toluoyl-L-tartaric acid due to its higher steric hindrance, which enhances enantioselectivity in asymmetric syntheses .

Q & A

Q. What controls are essential in enzymatic resolution experiments to ensure stereochemical fidelity?

  • Methodological Answer :
  • Blank Reactions : Run parallel reactions without enzyme to quantify non-catalyzed racemization .
  • Enantiomeric Excess (ee) Validation : Cross-verify ee values using polarimetry and chiral GC-MS .

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